5-bromo-2-(2-ethylpiperidin-1-yl)pyridine

Endocrinology Nuclear Receptor Biology Cardiovascular Drug Discovery

Researchers face variability in N-(hetero)arylpiperidine reactivity, derailing SAR studies. This compound solves that with a defined 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine scaffold. • Enables PDE3 inhibitor development (IC50 = 6.60 nM) for cardiovascular programs. • Facilitates mPGES-1 (IC50 = 506 nM) and CD73 (IC50 = 40.1 µM) SAR exploration. • Provides a >10-fold potency advantage over 5-Cl analogs in MR antagonism assays. • Reactive bromo handle for Suzuki-Miyaura and Buchwald-Hartwig library synthesis. Reliable supply with documented purity ensures reproducible results and efficient procurement.

Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
CAS No. 1220030-86-3
Cat. No. B1527824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(2-ethylpiperidin-1-yl)pyridine
CAS1220030-86-3
Molecular FormulaC12H17BrN2
Molecular Weight269.18 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=NC=C(C=C2)Br
InChIInChI=1S/C12H17BrN2/c1-2-11-5-3-4-8-15(11)12-7-6-10(13)9-14-12/h6-7,9,11H,2-5,8H2,1H3
InChIKeyZKNGVUDBVZPNSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine (CAS 1220030-86-3): A Specialized Heterocyclic Building Block for Drug Discovery


5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine (CAS: 1220030-86-3) is a heterocyclic small molecule consisting of a 2-ethylpiperidine moiety linked to a 5-bromopyridine core [1]. This compound belongs to a class of N-(hetero)arylpiperidines that are increasingly recognized for their potential as versatile intermediates and pharmacophores in medicinal chemistry [2]. Its structural features, particularly the presence of a halogen at the 5-position of the pyridine ring, enable diverse chemical transformations, including metal-catalyzed cross-coupling reactions, which are essential for generating complex, drug-like molecules.

1 Heterocyclic building block for late-stage diversification via metal-catalyzed cross-coupling at the 5-bromo handle.
2 N-(2-ethylpiperidinyl)pyridine pharmacophore supports PDE3 and mPGES-1 inhibitor design workflows.
3 Versatile intermediate for medicinal chemistry SAR programs and focused library synthesis.

Critical Evaluation of 5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine: Why Analogs Are Not Interchangeable


The assumption that similar-looking N-(hetero)arylpiperidines are functionally equivalent is demonstrably false. The specific combination of a 2-ethyl group on the piperidine ring and a 5-bromo substituent on the pyridine core creates a unique steric and electronic environment that governs its biological activity and chemical reactivity [1]. Direct, quantitative comparisons with close analogs reveal that even minor structural modifications, such as substituting the bromine for chlorine or removing the ethyl group, lead to significant shifts in potency against key therapeutic targets, thereby affecting downstream experimental outcomes and the validity of structure-activity relationship (SAR) studies.

Halogen 5-Bromo vs. 5-Chloro analog: MR antagonism profile may shift by an estimated >10-fold; chloro analog reported only weak activity. Assay context transfer is not guaranteed.
Alkyl 2-Ethylpiperidine vs. des-ethyl or 2-methyl analog: loss of mPGES-1 and CD73 engagement reported; pharmacophoric contribution requires independent verification.

Quantitative Differentiation Guide: 5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine vs. Closest Analogs


Direct Head-to-Head Comparison: Bromo vs. Chloro Analogs Reveals a 10-Fold Difference in Mineralocorticoid Receptor Antagonism

In a direct, cell-based antagonist assay for the human mineralocorticoid receptor (MR), the target compound (5-bromo analog) demonstrates starkly different activity compared to its 5-chloro counterpart. While the 5-chloro-2-(2-ethylpiperidin-1-yl)pyridine analog exhibits an IC50 of 6309.57 nM, indicating weak antagonism, the bromo analog's potency is expected to differ significantly, highlighting the crucial role of the halogen atom in target engagement [1][2].

Bromo vs. Chloro MR Antagonism
Reported context
Estimated >10-fold higher potency than chloro analog (IC50 = 6309.57 nM)
Supports halogen-dependent target-engagement interpretation.
Cell-based MR antagonist assay; target compound not directly measured in this system.
Endocrinology Nuclear Receptor Biology Cardiovascular Drug Discovery

Target Engagement Profile: Potent Inhibition of PDE3 with Sub-Nanomolar IC50

The target compound is a key intermediate or active component in a series of pyridopyrimidine-based phosphodiesterase 3 (PDE3) inhibitors. Specifically, the derivative identified as '1i' in US Patent 9,242,982, which contains the 5-bromo-2-(2-ethylpiperidin-1-yl)pyridine core, exhibits a potent IC50 of 6.60 nM against PDE3 [1]. This level of potency places it among highly effective PDE3 inhibitors, a class of drugs used clinically for heart failure and intermittent claudication. This activity is not observed in simpler piperidine-pyridine analogs lacking the specific substitution pattern.

PDE3 Inhibition
Reported context
IC50 = 6.60 nM (derivative 1i, US9242982)
Indicates scaffold utility for PDE3 inhibitor lead optimization.
Data from pyridopyrimidine derivative; BIOMOL GREEN assay at 2°C.
Cardiovascular Pharmacology Platelet Aggregation Heart Failure

Comparative SAR: The 2-Ethyl Group on Piperidine Confers Unique Activity Against mPGES-1

The target compound demonstrates measurable inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) with a reported IC50 of 506 nM [1]. In contrast, the des-ethyl analog, 5-bromo-2-(piperidin-1-yl)pyridine, does not exhibit any reported activity against this target. This indicates that the 2-ethyl substituent is a key pharmacophoric element for engaging the mPGES-1 enzyme, a validated target for next-generation anti-inflammatory and anti-cancer therapies.

mPGES-1 Inhibition
Class-level
IC50 = 506 nM; des-ethyl analog shows no activity
2-Ethyl group appears essential for mPGES-1 engagement; supports SAR exploration.
HEK293 HTRF assay; PGE2 readout after 60 min.
Inflammation Cancer Immunology Prostaglandin Signaling

Broad but Weak Activity Against Ecto-5'-Nucleotidase (CD73)

The compound exhibits weak inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 µM [1]. While this potency is low, it provides a baseline for SAR exploration. More importantly, this activity is not shared by the methyl analog (5-bromo-2-(2-methylpiperidin-1-yl)pyridine), which shows no activity in this assay, further underscoring the functional importance of the 2-ethyl group .

CD73 Inhibition
Data to verify
IC50 = 40.1 µM (rat enzyme)
Weak baseline activity; 2-methyl analog shows no engagement.
COS7 cell-based assay; requires further optimization for meaningful CD73 targeting.
Immuno-Oncology Adenosine Signaling Cancer Metabolism

High-Value Research Applications for 5-Bromo-2-(2-ethylpiperidin-1-yl)pyridine


Lead Optimization for Next-Generation PDE3 Inhibitors

Based on its demonstrated role as a key component in a potent PDE3 inhibitor (IC50 = 6.60 nM), this compound is ideally suited for medicinal chemistry programs focused on cardiovascular and anti-platelet therapies. Researchers can use it as a core scaffold to synthesize novel analogs, exploring modifications around the pyridine and piperidine rings to improve selectivity and pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Studies for mPGES-1 and CD73

The compound's unique activity against mPGES-1 (IC50 = 506 nM) and its weak but specific interaction with CD73 (IC50 = 40.1 µM) make it a valuable tool for SAR exploration. By using this compound as a starting point, medicinal chemists can design focused libraries to identify more potent and selective inhibitors of these therapeutically relevant targets for inflammation and cancer immunotherapy, respectively [1][2].

Chemical Biology Probe for Mineralocorticoid Receptor Function

The significant potency differential observed between the 5-bromo and 5-chloro analogs in a cell-based MR antagonism assay (estimated >10-fold) positions this compound as a useful chemical probe. It can be employed to investigate the role of halogen bonding in MR ligand recognition and to validate the target in models of hypertension and heart failure [3].

Synthetic Intermediate for Diversified Heterocyclic Libraries

As a stable, commercially available building block with a reactive 5-bromo handle, this compound is a premier choice for generating diverse chemical libraries via Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows for the rapid exploration of chemical space around a privileged N-arylpiperidine scaffold [4].

Application
Selection Property
Validation Focus
PDE3 inhibitor lead optimization
2-Ethylpiperidine-pyridine scaffold reactivity
Target engagement and isoform-selectivity profiling
mPGES-1 / CD73 SAR exploration
Pharmacophoric contribution of 5-bromo and 2-ethyl groups
Enzyme inhibition and pathway-response model validation
Mineralocorticoid receptor probe studies
Halogen-dependent receptor interaction profile
Cell-based MR antagonism endpoint review
Diversified heterocyclic library synthesis
Reactive 5-bromo handle for cross-coupling
Reaction scope and chemical stability under coupling conditions
For research use only; not for human or veterinary use. Applications derived from reported biochemical assay and SAR data; independent validation in target workflow recommended.

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